alpha-Monobenzoyl glycerol

Description

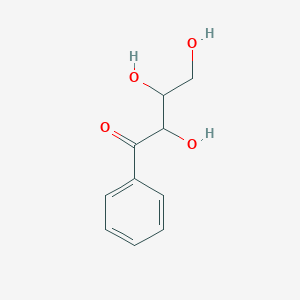

Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

2,3,4-trihydroxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H12O4/c11-6-8(12)10(14)9(13)7-4-2-1-3-5-7/h1-5,8,10-12,14H,6H2 |

InChI Key |

NHBBMIUHRSFGLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(CO)O)O |

Synonyms |

alpha-monobenzoyl glycerol monobenzoyl glycerol |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Monobenzoyl Glycerol

Chemical Synthesis Methodologies

While enzymatic methods are often preferred, chemical synthesis routes for α-monobenzoyl glycerol (B35011) also exist. These methods typically involve the reaction of glycerol with a benzoylating agent. However, chemical synthesis often requires protection and deprotection steps to achieve selectivity for the alpha position, which can make the process more complex and generate more waste compared to enzymatic routes. researchgate.net

One approach involves the etherification of glycerol with a benzyl-type alcohol in the presence of a zeolite catalyst, such as ZSM-5, to selectively produce the monobenzyl ether of glycerin. google.com Another general chemical method for producing glycerol acetals, which are related compounds, is through the acid-catalyzed reaction of glycerol with an aldehyde or a related compound like 1,1-diethoxyethane. msu.edu While not a direct synthesis of α-monobenzoyl glycerol, these methods illustrate the types of chemical strategies that can be employed for modifying glycerol.

Reaction Mechanisms and Kinetics of Alpha Monobenzoyl Glycerol Formation

Mechanistic Studies of Enzymatic Benzoylation of Glycerol (B35011)

The enzymatic synthesis of alpha-monobenzoyl glycerol is a selective, one-step process that avoids the need for hazardous solvents and multiple protection-deprotection steps associated with chemical synthesis. researchgate.net The reaction is typically catalyzed by lipases, such as the widely used Lipase (B570770) B from Candida antarctica (CALB). researchgate.net The fundamental mechanism for lipase catalysis involves a catalytic triad (B1167595) of amino acid residues, commonly serine, histidine, and aspartate. tubitak.gov.tr In the acylation step, the hydroxyl group of the serine residue is activated, initiating the catalytic cycle. tubitak.gov.tr

The reaction between glycerol and benzoic acid is an equilibrium-controlled process. researchgate.net To drive the reaction toward the formation of the monobenzoyl glycerol product, the removal of water, a byproduct of the esterification, is a critical strategy. researchgate.net Studies have also employed transesterification, using an acyl donor like vinyl benzoate (B1203000), to synthesize optically active α-monobenzoyl glycerol. nih.gov The choice of solvent can be crucial; for instance, 1,4-dioxane (B91453) has been identified as a suitable solvent due to its ability to dissolve glycerol, though many enzymes may lose activity in it. researchgate.net Lipases immobilized on macroporous resins have shown catalytic activity even in such solvents. researchgate.net

Kinetic Modeling of this compound Synthesis Reactions

The kinetics of the enzymatic synthesis of glycerol monobenzoate have been described using various models. In a solventless system using free CALB, the reaction kinetics can be explained by a model that incorporates two consecutive esterification reactions alongside a first-order deactivation of the catalyst. researchgate.net The first reaction is the formation of monobenzoyl glycerol, which can then be further esterified to form dibenzoyl glycerol. Other studies have also proposed a simple reversible Michaelis-Menten model, treating the reaction as pseudo-first order with respect to the concentrations of the acyl donor and the monoglyceride. researchgate.net In some cases, a reversible sigmoidal model has been found to best fit the experimental data. dntb.gov.ua

Kinetic analysis allows for the quantification of key reaction parameters. For the enzymatic esterification of glycerol and benzoic acid in a solventless medium, specific activation energies have been determined. researchgate.net These values provide insight into the energy barriers for the different stages of the reaction and for the deactivation of the enzyme catalyst.

| Reaction Step | Activation Energy (kJ mol⁻¹) |

|---|---|

| Average Esterification to Monoglycerides | 87.33 ± 5.67 |

| Average Esterification to Diglycerides | 69.17 ± 9.84 |

| Catalyst Deactivation | 104.00 ± 15.30 |

Enzyme activity can be influenced by the concentrations of both substrates and products. In the synthesis of this compound, it has been observed that high concentrations of benzoic acid can lead to the deactivation of the lipase catalyst. researchgate.net This substrate inhibition necessitates keeping the benzoic acid concentration low to maintain enzyme stability and reaction efficiency. researchgate.net While glycerol itself can be a substrate, in some lipase-catalyzed esterifications it has been found to be a non-aggressive and even stabilizing medium for the enzyme CALB. researchgate.net Product inhibition is also a known challenge in biocatalysis, and overcoming it can be a significant step in process optimization. wiley.com

Stereochemical Outcomes and Chiral Induction Mechanisms

Glycerol is a prochiral molecule, and its selective esterification can lead to the formation of chiral products. Lipases are known for their ability to perform asymmetric synthesis, yielding optically active compounds. researchgate.netgoogle.com The efficient preparation of (R)-alpha-monobenzoyl glycerol has been demonstrated through lipase-catalyzed asymmetric esterification. tennessee.edu

The stereochemical outcome of the reaction can be controlled by the reaction engineering strategy. nih.gov For example, the choice between transesterification in an organic solvent and hydrolysis in an aqueous medium using the same lipase can yield opposite enantiomers of the product. nih.gov Asymmetric transesterification of glycerol with vinyl benzoate has been successfully used to produce chiral this compound. nih.gov The determination of the absolute configuration of the resulting glycerides is crucial, and methods using chiral phase high-performance liquid chromatography (HPLC) have been developed for this purpose. nih.gov This allows for unambiguous confirmation of the glycerol backbone's configuration in the final product. nih.gov

Applications of Alpha Monobenzoyl Glycerol As a Synthetic Intermediate

Chiral Building Block in Organic Synthesis

The prochiral nature of glycerol (B35011), the parent molecule of alpha-monobenzoyl glycerol, makes its derivatives valuable as chiral building blocks in synthetic organic chemistry. researchgate.netrsc.orgsigmaaldrich.comnih.gov The selective functionalization of glycerol's hydroxyl groups can lead to the formation of optically active compounds that are essential for the synthesis of more complex molecules.

Enantioselective Synthesis of Complex Molecules

Optically active this compound is a key starting material in the enantioselective synthesis of various complex molecules. researchgate.netmsu.edu Its chirality allows for the construction of stereospecific structures, which is critical in the development of pharmaceuticals and other biologically active compounds.

Enzymatic methods, particularly using lipases, have proven to be highly effective in producing enantiomerically pure forms of this compound. researchgate.netnih.gov For instance, the lipase-catalyzed asymmetric esterification of glycerol with benzoic anhydride (B1165640) can yield (R)-alpha-monobenzoyl glycerol. nih.gov The enantioselectivity of these enzymatic reactions can often be influenced by the choice of solvent. acs.org

The resulting chiral this compound can then be utilized in the synthesis of a range of complex molecules. These derivatives serve as foundational components, directing the stereochemistry of subsequent reactions to produce the desired enantiomer of the target molecule.

Precursor for Optically Active Glycerol Derivatives

This compound is a direct precursor to a wide array of other optically active glycerol derivatives. researchgate.netgoogle.com Through further chemical transformations of its remaining hydroxyl groups, a diverse range of chiral molecules can be synthesized.

One common strategy involves the lipase-catalyzed transesterification of benzoate (B1203000) derivatives with glycerol in an organic solvent like 1,4-dioxane (B91453) to produce optically active this compound. researchgate.net This product can then undergo further reactions. For example, it can be converted to solketal (B138546) benzoate, which facilitates the determination of its optical purity and absolute configuration. researchgate.net

The enzymatic synthesis of (R)-alpha-monobenzoyl glycerol has been optimized to achieve high optical purity, with subsequent refinement and crystallization yielding a product with over 98% enantiomeric excess. nih.gov This highly pure chiral intermediate is invaluable for the synthesis of other specifically functionalized glycerol derivatives.

Role in the Synthesis of Structured Lipids and Phospholipids (B1166683)

Structured lipids are triacylglycerols that have been modified to alter the distribution of fatty acids on the glycerol backbone, often to confer specific nutritional or physical properties. scielo.brmdpi.com this compound can serve as an intermediate in the enzymatic synthesis of these complex lipids. researchgate.netnih.govrsc.org

The synthesis of structured lipids often involves a multi-step process. For instance, a two-step enzymatic process can be used for the high-yield synthesis of 2-monoacylglycerides, which are key components of structured lipids. nih.gov While not a direct reactant in all structured lipid syntheses, the principles of selective esterification and alcoholysis used to produce this compound are fundamental to these processes. nih.gov

In the realm of phospholipids, which are crucial components of cell membranes, derivatives of glycerol are essential. capes.gov.brnih.gov The synthesis of specific phospholipids, such as phosphatidylcholine, involves the reaction of diacylglycerol with CDP-choline. nih.gov While this compound is not directly a diacylglycerol, its synthesis and further functionalization provide a pathway to creating the specific diacylglycerol structures needed for phospholipid synthesis. The chemical synthesis of phospholipids like phosphatidylglucose has been achieved through condensation reactions involving protected glycerol phosphate (B84403) derivatives. capes.gov.br

Intermediate in the Preparation of Other Functionalized Glycerol Esters

The reactivity of the hydroxyl groups in this compound makes it a valuable intermediate for the preparation of a variety of other functionalized glycerol esters. tudublin.ie

For example, the enzymatic synthesis of (R)-alpha-monobenzoyl glycerol can be manipulated to produce 1,3-dibenzoyl glycerol by using an excess of benzoic anhydride. nih.gov This demonstrates the potential to further functionalize the initial monobenzoyl ester.

The principles of selective esterification seen in the synthesis of this compound are also applied to the creation of other glycerol esters with different functional groups. This allows for the production of a wide range of compounds with tailored properties for various applications.

Analytical Methodologies for Alpha Monobenzoyl Glycerol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating alpha-monobenzoyl glycerol (B35011) from complex mixtures, such as synthesis reaction products, and for quantifying its concentration. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like alpha-monobenzoyl glycerol. The separation is typically achieved using a reversed-phase approach, where a nonpolar stationary phase is paired with a polar mobile phase.

Methods for analyzing glycerol and its derivatives often utilize a C18 column with a mobile phase consisting of an aqueous solution, such as dilute sulfuric acid or potassium phosphate (B84403) buffer, sometimes mixed with an organic modifier like acetonitrile. Detection can be challenging as this compound lacks a strong chromophore for UV detection at higher wavelengths, though it can be detected at lower wavelengths. More universal detectors, such as a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD), are effective for quantification without requiring a chromophore.

Gas Chromatography (GC) Methods

Gas chromatography is a powerful technique for the quantification of this compound, particularly in methanolic solutions derived from esterification reactions. A key advantage of modern GC methods is that they can often be performed without the need for derivatization, which simplifies sample preparation. iiste.org

A typical analysis involves injecting a diluted sample into a GC system equipped with a Flame Ionization Detector (FID). The method effectively separates this compound from related substances like glycerol, benzoic acid, and potential internal standards. iiste.org

Column Selection and Mobile Phase Optimization

The success of a chromatographic separation is highly dependent on the choice of column and the composition of the mobile phase.

For GC analysis , a capillary column with a nonpolar stationary phase is effective. A commonly used column is the Rxi-1ms, which provides good resolution between the peaks of this compound and other components in the mixture, such as the internal standard methyl benzoate (B1203000). iiste.org The oven temperature program is optimized to ensure adequate separation within a reasonable analysis time.

For HPLC analysis , a C18 column is a common choice for reversed-phase separations. The mobile phase is carefully optimized to achieve the desired retention and resolution. This often involves adjusting the pH of the aqueous component and the proportion of the organic solvent (e.g., acetonitrile). The goal is to find a balance where this compound is well-retained and separated from impurities without excessive peak broadening.

Internal Standard Utilization and Calibration Curve Development

For accurate quantification, an internal standard (IS) is frequently used in chromatographic analysis. The IS is a compound added in a constant amount to all samples and standards. It helps to correct for variations in injection volume and potential instrument drift. For the GC analysis of this compound, methyl benzoate (MBe) has proven to be a suitable internal standard. iiste.org

A calibration curve is developed by preparing a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard. iiste.org The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. This relationship is typically linear over a specific concentration range and is described by a linear equation (y = mx + c), which is then used to calculate the concentration of this compound in unknown samples.

Table 1: Example of GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Rxi-1ms |

| Injector Temperature | Optimized for analyte |

| Oven Program | Ramped temperature program |

| Detector | Flame Ionization Detector (FID) |

| Internal Standard | Methyl Benzoate (MBe) |

| Sample Diluent | Methanol |

This interactive table summarizes typical parameters for a Gas Chromatography method.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques, providing detailed information about the carbon-hydrogen framework of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to elucidate the molecular structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

In the ¹H NMR spectrum , the protons of the glycerol backbone and the benzoyl group resonate at characteristic chemical shifts. The aromatic protons of the benzoate group typically appear in the downfield region (around 7.4-8.1 ppm). The protons on the glycerol moiety appear more upfield. The protons of the primary alcohol (-CH₂OH) and the secondary alcohol (-CHOH) can be distinguished, as can the methylene (B1212753) group attached to the ester oxygen (-CH₂O-CO-).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group shows a characteristic signal in the downfield region (around 167 ppm). The aromatic carbons of the benzoate ring resonate in the 128-133 ppm range. The three distinct carbons of the glycerol backbone (C-1, C-2, and C-3) can be identified in the 63-70 ppm region, with their specific shifts influenced by the attachment of the benzoate group.

Table 2: NMR Spectral Data for this compound in CD₃OD

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.4 - 8.1 |

| C-1 (CH₂O-CO-) | 4.64 (d) | |

| C-2 (CHOH) | 4.13 - 4.49 (m) | |

| C-3 (CH₂OH) | 4.0 (d) | |

| ¹³C NMR | Carbonyl (-COO-) | 166.7 |

| Aromatic Carbons | 128.1, 129.9, 132.8 | |

| C-2 (CHOH) | 70.0 | |

| C-1 (CH₂O-CO-) | 66.0 | |

| C-3 (CH₂OH) | 63.0 |

This interactive table presents the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural identification of this compound. By measuring the absorption of infrared radiation by the molecule's bonds, a unique spectral fingerprint is generated, revealing the presence of key functional groups. The spectrum of this compound is a composite of the features from its glycerol backbone and the benzoate ester group.

The primary characteristic absorption bands are:

O-H Stretching: A strong and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹. This peak arises from the stretching vibrations of the two remaining hydroxyl (-OH) groups on the glycerol moiety. The broadness of this peak is indicative of intermolecular hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are present. Aromatic C-H stretches from the benzene (B151609) ring typically appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the glycerol backbone are observed as stronger bands in the 2950-2850 cm⁻¹ range. researchgate.net

C=O Stretching: A very strong and sharp absorption peak, characteristic of the ester carbonyl group, is prominent in the spectrum. For α,β-unsaturated esters like benzoates, this peak is typically found between 1730-1715 cm⁻¹. orgchemboulder.comblogspot.com This is one of the most diagnostic peaks for confirming the presence of the benzoyl group.

C=C Stretching: Aromatic ring stretching vibrations from the benzene ring give rise to one or more moderate to sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The spectrum exhibits strong C-O stretching bands in the fingerprint region, between 1300-1000 cm⁻¹. orgchemboulder.comblogspot.com These arise from both the ester (Ar-CO-O -C) and the alcohol (-C -OH) functionalities and often appear as two or more distinct bands. orgchemboulder.com

The following table summarizes the expected key IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3600 - 3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Ring) | Weak to Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (Glycerol Backbone) | Medium to Strong |

| 1730 - 1715 | C=O Stretch | Ester (Benzoate) | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic (Benzene Ring) | Medium, Sharp |

| 1300 - 1100 | C-O Stretch | Ester | Strong |

| 1100 - 1000 | C-O Stretch | Alcohol | Strong |

Determination of Optical Purity and Enantiomeric Excess

This compound is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: (R)-alpha-monobenzoyl glycerol and (S)-alpha-monobenzoyl glycerol. In asymmetric synthesis, it is critical to produce one enantiomer in high purity. Therefore, analytical methods to determine the optical purity, or enantiomeric excess (e.e.), are essential. Enantiomeric excess is a measure of the purity of a chiral sample, calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. Accurate e.e. determination validates the stereoselectivity of a synthetic route.

One common approach to determining the enantiomeric excess of chiral compounds like this compound is through derivatization with a chiral derivatizing agent (CDA). rsc.org This strategy involves reacting the enantiomeric mixture with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties and can be distinguished and quantified using standard achiral analytical techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography.

The key principle is that the two hydroxyl groups of this compound can react with a suitable CDA. For diols, agents that can form cyclic derivatives are often preferred to avoid issues of kinetic resolution that can occur if two equivalents of a CDA are required. acs.org

Common strategies include:

Formation of Diastereomeric Esters: Reaction with chiral carboxylic acids (or their activated forms, like acid chlorides) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or Trost's acid.

Formation of Diastereomeric Carbamates/Urethanes: Reaction with chiral isocyanates, such as (R)- or (S)-1-(1-naphthyl)ethyl isocyanate. aocs.org

Formation of Cyclic Boronate Esters: Reaction with chiral boronic acids. This is a particularly effective method for diols, as one molecule of the CDA reacts with both hydroxyl groups to form a stable cyclic ester. rsc.orgrsc.org For instance, a three-component system using 2-formylphenylboronic acid and an enantiopure amine can form diastereomeric iminoboronate esters, which are readily analyzed by ¹H NMR. acs.orgresearchgate.net

The choice of derivatizing agent depends on the analytical technique to be used and the need to achieve well-resolved signals for accurate quantification.

| Derivatizing Agent Class | Example Agent | Resulting Derivative | Analytical Method |

| Chiral Carboxylic Acids | Mosher's acid (MTPA) | Diastereomeric Esters | ¹H NMR, ¹⁹F NMR |

| Chiral Isocyanates | 1-(1-Naphthyl)ethyl isocyanate | Diastereomeric Urethanes | HPLC |

| Chiral Boronic Acids | 2-Formylphenylboronic acid (with a chiral amine) | Diastereomeric Cyclic Boronate Esters | ¹H NMR |

Direct separation of enantiomers without prior derivatization can be achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. nih.govmdpi.com

The principle of chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies of formation, resulting in different retention times and, thus, separation. sigmaaldrich.com

For a diol-containing molecule like this compound, several types of CSPs can be effective:

Polysaccharide-based CSPs: These are the most common and versatile CSPs. They consist of derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3-chloro-5-methylphenylcarbamate), coated or immobilized on a silica (B1680970) support. nih.gov The chiral recognition mechanism involves a combination of hydrogen bonding (with the hydroxyl groups of the analyte), π-π interactions (with the benzoate ring), and steric interactions within the chiral grooves of the polysaccharide polymer.

Cyclodextrin-based CSPs: These phases use cyclodextrins (cyclic oligosaccharides) as the chiral selectors. Separation occurs based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. gcms.cz

The choice of mobile phase is critical for achieving separation and is highly dependent on the CSP used. Typical mobile phases consist of mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be calculated with high accuracy.

Other enantioselective techniques, such as chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), can also be applied, often after derivatization to increase the analyte's volatility.

| Technique | Principle | Common Stationary Phase Type | Typical Application |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Polysaccharide derivatives (Cellulose, Amylose) | Direct separation of enantiomers |

| Chiral GC | Differential interaction with a chiral GC column | Cyclodextrin derivatives | Analysis of volatile or derivatized enantiomers |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes in solution | Chiral alcohols, acids | Determination of enantiomeric ratio by signal splitting |

Advanced Research Perspectives on Alpha Monobenzoyl Glycerol

Metabolic Pathways of Glycerol (B35011) and Related Derivatives in Model Systems

Glycerol is a fundamental molecule in the metabolism of most living organisms, serving as a cornerstone for the synthesis of critical lipids like triacylglycerols and phospholipids (B1166683). researchgate.net The metabolic fate of glycerol is intricately linked to the body's energy status. When stored fat is mobilized for energy, glycerol and fatty acids are released into the bloodstream. researchgate.net The liver is the primary site of glycerol metabolism. researchgate.net In vivo, glycerol can be converted into various products, including dihydroxyacetone (DHA), glyceraldehyde, and glyceric acid, which then enter central metabolic pathways like glycolysis. mdpi.comdntb.gov.ua

The transformation of glycerol often begins with its phosphorylation by glycerol kinase to form glycerol-3-phosphate, a key intermediate that can enter glycolysis or be used for the backbone of lipids. researchgate.net This process is particularly active in the liver and kidneys. dntb.gov.ua In adipose tissue, glycerol-3-phosphate is typically synthesized from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). researchgate.net

The metabolic fate of esterified glycerol, such as in alpha-monobenzoyl glycerol, would likely involve initial hydrolysis to release glycerol and the corresponding carboxylic acid—in this case, benzoic acid. While the metabolic pathway for this compound itself is not extensively documented, the pathways for its constituent parts, glycerol and benzoate (B1203000), are well-established. Glycerol enters central carbon metabolism, while benzoate is metabolized in mammals primarily in the liver. It is first activated to benzoyl-CoA and then conjugated with glycine (B1666218) to form hippuric acid, which is subsequently excreted in the urine. In microorganisms like Pseudomonas putida, benzoate is degraded via the β-ketoadipate pathway. nih.gov The initial step in the metabolism of glycerol esters in vivo is their hydrolysis, a process catalyzed by various hydrolases. europa.eupsu.edu

The enzymatic action on glycerol esters is a cornerstone of lipid biochemistry and biocatalysis. The primary enzymes responsible for the hydrolysis and synthesis of these esters are lipases and esterases. These enzymes exhibit remarkable specificity, which is exploited in both biological systems and synthetic applications.

Lipases (triacylglycerol acylhydrolases) are particularly significant. They catalyze the hydrolysis of triglycerides into fatty acids and glycerol, a process crucial for the mobilization of stored fats. nih.gov In the context of this compound, lipases are also the primary catalysts for its synthesis via esterification or transesterification. The enzyme lipase (B570770) B from Candida antarctica (CAL-B) is one of the most extensively studied and utilized catalysts for this purpose. mdpi.compreprints.org It demonstrates high regioselectivity, preferentially acylating the primary hydroxyl groups of glycerol to produce the alpha-isomer. nih.govpreprints.org

Research has systematically optimized the enzymatic synthesis of (R)-alpha-monobenzoyl glycerol using CAL-B. Key findings include:

Solvent Selection : 1,4-dioxane (B91453) has been identified as a highly suitable solvent because it solubilizes glycerol, a critical factor for the reaction. nih.gov

Acyl Donor : Benzoic anhydride (B1165640) is an effective acyl donor for the reaction. nih.gov

Water Content : The presence of additional water is detrimental to the synthesis of monobenzoyl glycerol (MBG) as it promotes the hydrolysis of the acyl donor, benzoic anhydride, into the less reactive benzoic acid. preprints.org

Enantioselectivity : CAL-B can catalyze the further transformation of the produced MBG into 1,3-dibenzoyl glycerol (DBG) with a preference for the (S)-MBG isomer. This kinetic resolution can be exploited to enhance the enantiomeric excess of the remaining (R)-MBG. nih.gov

The table below summarizes the optimization of reaction conditions for the synthesis of (R)-alpha-monobenzoyl glycerol using Candida antarctica lipase B.

| Parameter | Optimal Condition/Observation | Rationale/Effect |

| Enzyme | Candida antarctica lipase B (CAL-B) | High regioselectivity for primary hydroxyls and enantioselectivity. |

| Solvent | 1,4-Dioxane | Effective at solubilizing glycerol. |

| Substrates | Glycerol and Benzoic Anhydride | Benzoic anhydride is a more reactive acyl donor than benzoic acid. |

| Substrate Conc. | 100 mM Glycerol, 100-200 mM Benzoic Anhydride | Excess anhydride can improve the optical purity of (R)-MBG. |

| Temperature | ~30 °C | Optimal for enzyme activity and stability. |

| Water Content | No additional water | Excess water leads to hydrolysis of the anhydride, reducing yield. |

Table 1: Optimized conditions for the enzymatic synthesis of (R)-alpha-monobenzoyl glycerol.

Computational Chemistry and Molecular Modeling Studies of Glycerol Derivatives

Computational chemistry provides powerful tools to understand the structural and energetic properties of molecules like glycerol and its derivatives at an atomic level. While specific modeling studies on this compound are not widely published, extensive research on glycerol itself offers a foundational understanding that can be extrapolated to its esters.

Ab initio molecular orbital and density functional theory (DFT) calculations have been used to study the 126 possible conformations of glycerol in both the gas and aqueous phases. researchgate.net These studies reveal the critical role of intramolecular hydrogen bonding in determining the most stable conformers. The complex network of hydrogen bonds within the glycerol molecule dictates its conformational preferences, which are in turn influenced by the surrounding solvent environment. researchgate.net

Molecular dynamics (MD) simulations have been employed to investigate the structure of glycerol-water interfaces, which is relevant for understanding the behavior of glycerol derivatives in multiphase systems, such as those used in enzymatic synthesis. unige.ch These simulations show that glycerol can accumulate at interfaces, leading to localized changes in properties like viscosity. unige.ch Such computational approaches can also be used to model the interaction of glycerol derivatives with enzyme active sites, providing insights into the basis of catalytic selectivity. nih.gov For instance, modeling can help rationalize why a lipase might preferentially bind a substrate in an orientation that leads to the acylation of the alpha-position over the secondary beta-position.

Novel Catalyst Development for this compound Production

The synthesis of this compound is an important target for chemists, and the development of efficient and selective catalysts is a primary research goal. Catalytic strategies can be broadly divided into biocatalytic and chemocatalytic approaches.

Biocatalysts: As previously mentioned, lipases are the most prominent biocatalysts for this transformation. Immobilized lipases are particularly favored as they offer enhanced stability and reusability. Candida antarctica lipase B (CAL-B), often immobilized on supports like macroporous resin (e.g., Novozym 435), is highly effective. researchgate.net Research has focused on optimizing the reaction system, including operating in packed-bed reactors for continuous production. nih.gov Under optimal conditions, a productivity of 0.79 g of MBG per day per gram of biocatalyst has been achieved in continuous operation. nih.gov

Heterogeneous Chemical Catalysts: While enzymatic methods offer high selectivity, research into solid acid and base catalysts provides an alternative route. Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling. mdpi.comresearchgate.net For the esterification of glycerol, various solid acid catalysts have been explored, including:

Clay-supported heteropolyacids : Catalysts like Cs-DTP/K-10 (a cesium-substituted dodecatungstophosphoric acid on K-10 clay) have been used for the etherification of glycerol, a related reaction, indicating their potential for esterification. dntb.gov.ua

Sulfated metal oxides : Materials such as sulfated tin oxide have shown high activity in the esterification of fatty acids and could be applicable to the benzoylation of glycerol. wiley.com

Zeolites and other porous materials : Zeolites like ZSM-11 and mesoporous silicas like MCM-41 have been used as supports for active metals or as catalysts themselves in various glycerol transformations. nih.govmdpi.com For example, ZnO supported on porous silica (B1680970) has been used for the reaction of glycerol with urea. mdpi.com

The table below presents a comparison of different catalytic systems used for glycerol valorization, with relevance to the synthesis of its esters.

| Catalyst Type | Specific Example | Target Reaction | Key Findings/Performance |

| Immobilized Lipase | Candida antarctica lipase B (CAL-B) | Esterification of glycerol with benzoic anhydride | High selectivity for (R)-alpha-monobenzoyl glycerol; >98% e.e. achievable. nih.gov |

| Heteropolyacid | Cs2.5H0.5PW12O40/K-10 | Etherification of glycerol with benzyl (B1604629) alcohol | High conversion and selectivity for mono-benzyl glycerol ether in solvent-free conditions. dntb.gov.ua |

| Sulfated Oxide | Sulfated Tin Oxide (STO) | Esterification of octanoic acid with methanol | High conversion at lower temperatures compared to sulfated zirconia. wiley.com |

| Supported Metal Oxide | ZnO/SiO2 | Reaction of glycerol with urea | Support enhanced selectivity to 77.83% for glycerol carbonate. mdpi.com |

Table 2: Overview of catalysts relevant to the synthesis of glycerol esters.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the production of this compound is no exception. A major driver for this is the status of glycerol as a renewable feedstock, primarily generated as a low-cost byproduct of the biodiesel industry. preprints.org The effective utilization, or valorization, of this glycerol surplus is a key goal of the modern biorefinery concept. researchgate.net

Sustainable routes to this compound focus on several key areas:

Use of Biocatalysts : Enzymatic synthesis, as detailed above, is a cornerstone of green chemistry. mdpi.compreprints.org Lipases operate under mild reaction conditions (e.g., moderate temperatures and atmospheric pressure), reducing energy consumption. They are biodegradable and derived from renewable sources. Their high selectivity minimizes the formation of byproducts and simplifies purification processes. nih.gov

Solvent Selection : A significant aspect of green synthesis is the replacement of volatile and hazardous organic solvents. rsc.orgsioc-journal.cn For this compound synthesis, several strategies are employed:

Solvent-Free Synthesis : Conducting the reaction without any solvent, using an excess of one reactant (often glycerol) as the reaction medium, is a highly attractive option. researchgate.net This minimizes waste and avoids the costs and hazards associated with solvent use and removal.

Green Solvents : When a solvent is necessary, particularly to dissolve reactants like benzoic acid, the focus is on environmentally benign options. Glycerol itself has been proposed as a green solvent for various reactions. rsc.org Deep Eutectic Solvents (DESs), particularly those based on choline (B1196258) chloride and glycerol, have been successfully used for the synthesis of this compound. researchgate.net These solvents are often biodegradable, have low vapor pressure, and can be designed to be non-toxic.

Process Intensification : The development of continuous flow processes, such as using packed-bed reactors with immobilized enzymes, represents another green approach. nih.gov Continuous processes are generally more efficient, offer better control, and have a smaller footprint compared to batch reactors.

The enzymatic synthesis of this compound in a solventless system or in a deep eutectic solvent exemplifies a modern, sustainable approach that combines a renewable feedstock (glycerol) with a highly efficient and selective biocatalyst under environmentally friendly conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for lipase-catalyzed asymmetric synthesis of (R)-alpha-Monobenzoyl glycerol, and how do solvent systems influence enantioselectivity?

- Methodological Answer : The enantioselective synthesis of (R)-MBG via lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) is optimized by selecting solvents with low water activity, such as toluene or tert-butanol, to minimize hydrolysis. Reaction temperature (e.g., 30–50°C), substrate molar ratios (glycerol:benzoic anhydride), and enzyme immobilization (e.g., packed bed reactors) significantly impact yield and enantiomeric excess (ee). For instance, XU et al. achieved 86% ee in tert-butanol at 40°C .

Q. How can researchers characterize the purity and structural integrity of alpha-Monobenzoyl glycerol using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies MBG regioisomers by analyzing acyl migration patterns. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers, while Gas Chromatography (GC) quantifies residual glycerol. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Purity is validated via titration or enzymatic assays for unreacted substrates .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, AIM theory) are effective in predicting reaction pathways and thermodynamics in glycerol esterification to produce this compound?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level calculates Gibbs free energy changes (ΔG) to assess thermodynamic favorability. Atoms-in-Molecules (AIM) theory maps hydrogen-bonding interactions in glycerol-acid complexes, identifying transition states and regioselectivity. Coupled with molecular dynamics simulations, these models explain experimental selectivity trends, such as preferential acylation at the primary hydroxyl group .

Q. How can biphasic reaction systems or immobilized enzyme reactors enhance yield and scalability in MBG synthesis?

- Methodological Answer : Immobilizing lipases on hydrophobic carriers (e.g., Lewatit VP OC 1600) in packed bed reactors improves enzyme stability and reusability, achieving >90% conversion over 10 cycles. Biphasic systems (e.g., water-organic solvent) reduce substrate inhibition by partitioning glycerol into the aqueous phase and MBG into the organic phase. Continuous flow reactors with in-situ product removal further enhance productivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies of lipases for MBG synthesis across studies?

- Methodological Answer : Discrepancies arise from variations in solvent polarity, water content, and enzyme sourcing. Systematic Design of Experiments (DoE) with response surface methodology (RSM) isolates critical factors (e.g., pH, temperature). Cross-validation using standardized substrates (e.g., para-nitrophenyl esters) and kinetic assays (e.g., Michaelis-Menten parameters) ensures comparability between studies .

Q. How does thermodynamic vs. kinetic control influence the regioselectivity of glycerol esterification to produce MBG?

- Methodological Answer : Thermodynamic control favors the most stable product (e.g., secondary acylated isomer) under equilibrium conditions, while kinetic control under low-temperature, high-catalyst conditions favors primary hydroxyl acylation. Time-resolved NMR and quenching experiments differentiate pathways. For example, Amberlyst 36 catalyzes kinetically controlled monoacetylation with 70% primary selectivity at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.